6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide
Description
This compound is a pyridazine-3-carboxamide derivative featuring a 1H-pyrazol-1-yl substituent at the 6-position and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group as the amine substituent. Its structure combines heterocyclic motifs known for kinase inhibition and metabolic stability. The pyridazine core is a pharmacophore in kinase inhibitors, while the tetrahydrobenzo[d]thiazole moiety enhances binding affinity to ATP pockets in kinases. This compound is hypothesized to target kinases such as CK2 and GSK3β, based on structural analogs .
Properties
IUPAC Name |
6-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-14(18-15-17-10-4-1-2-5-12(10)23-15)11-6-7-13(20-19-11)21-9-3-8-16-21/h3,6-9H,1-2,4-5H2,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHQDOKTHNEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide is a novel pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate pyrazole and thiazole moieties. The structural framework combines a pyridazine core with a carboxamide group, which is crucial for its biological activity. The presence of the tetrahydrobenzo[d]thiazole enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have been shown to inhibit key signaling pathways involved in tumor growth. Studies have reported that such compounds effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E) | Inhibition |
| Similar Derivatives | EGFR | Inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show that the compound can reduce inflammation in models of acute inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that This compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures to This compound showed synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
Case Study 2: Anti-inflammatory Action
In another investigation focusing on anti-inflammatory activity, compounds were tested for their ability to inhibit carrageenan-induced edema in mice. The results showed significant reductions in swelling when treated with pyrazole derivatives at varying concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can enhance potency against targeted pathways. For instance:
| Modification | Effect |
|---|---|
| Substitution at position 3 of the pyrazole ring | Increased antitumor activity |
| Variation in the length of alkyl chains on thiazole | Modulation of lipophilicity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound is compared to structurally related molecules with tetrahydrobenzo[d]thiazole and pyridazine/pyrazole components (Table 1).
Key Observations:
- Substituent Effects : The pyrazole group in the target compound may enhance solubility compared to fluorophenyl (4i) or methoxybenzamide (Compound 31) groups.
- Bioactivity : Compounds 4i and 4j exhibit IC₅₀ values of 0.8–1.2 µM for CK2 and 1.5–2.0 µM for GSK3β, suggesting the tetrahydrobenzo[d]thiazole-ureido scaffold is critical for dual kinase inhibition . The target compound’s pyridazine-pyrazole combination may optimize potency.
Kinase Inhibition Mechanisms
- CK2 Inhibition : Compounds with tetrahydrobenzo[d]thiazole-ureido motifs (4i–4l) bind to CK2’s hinge region via hydrogen bonding with Val116 and hydrophobic interactions with Ile174 . The target compound’s pyridazine may form π-π stacking with Phe113.
- GSK3β Selectivity : Bulky substituents (e.g., 4-fluorophenyl in 4i) reduce GSK3β affinity. The target compound’s smaller pyrazole group may favor GSK3β binding.
Q & A
Q. How can molecular dynamics simulations elucidate target binding kinetics and residence time?
- Methodological Answer : Run all-atom MD simulations (GROMACS/NAMD) over microsecond timescales to analyze:
- Conformational stability of the compound-receptor complex.
- Free energy landscapes (MM-PBSA) to quantify binding affinity.
- Critical residues driving target engagement for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
